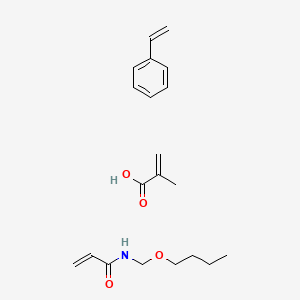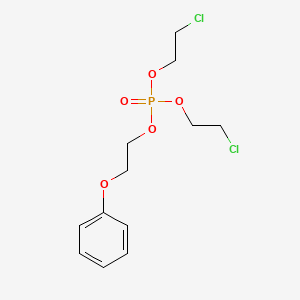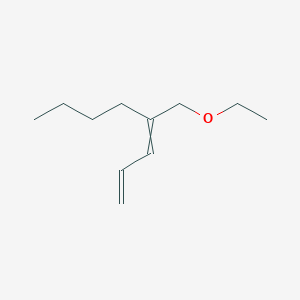
4-(Ethoxymethyl)octa-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Ethoxymethyl)octa-1,3-diene is an organic compound that belongs to the class of conjugated dienes. Conjugated dienes are characterized by having two double bonds separated by a single bond, which allows for the delocalization of π-electrons across the molecule. This delocalization imparts unique chemical properties to the compound, making it a subject of interest in various fields of research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethyl)octa-1,3-diene can be achieved through several methods:
Dehydration of Alcohols: One common method involves the dehydration of alcohols. For instance, starting from an alcohol precursor, the compound can be synthesized by removing water molecules under acidic conditions.
Dehydrohalogenation of Organohalides: Another method involves the dehydrohalogenation of organohalides. This process typically uses a strong base to eliminate a hydrogen halide (HX) from the molecule, resulting in the formation of the diene structure.
Industrial Production Methods
Industrial production of conjugated dienes like this compound often involves large-scale chemical processes. These methods may include:
Catalytic Dehydration: Using catalysts to facilitate the dehydration of alcohols on an industrial scale.
Continuous Flow Reactors: Employing continuous flow reactors to ensure efficient and consistent production of the compound.
化学反应分析
Types of Reactions
4-(Ethoxymethyl)octa-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学研究应用
4-(Ethoxymethyl)octa-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of polymers and other complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, including its use as a precursor for drug synthesis.
Industry: Utilized in the production of synthetic rubber and other polymeric materials.
作用机制
The mechanism of action of 4-(Ethoxymethyl)octa-1,3-diene involves its interaction with various molecular targets and pathways:
Electrophilic Addition: The compound can undergo electrophilic addition reactions, where an electrophile attacks the electron-rich double bonds.
Resonance Stabilization: The delocalized π-electrons provide stability to the molecule, making it less reactive under certain conditions.
Molecular Targets: The compound can interact with enzymes and other proteins, influencing their activity and function.
相似化合物的比较
Similar Compounds
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.
Isoprene (2-Methyl-1,3-butadiene): Another conjugated diene used in the synthesis of natural rubber.
Chloroprene (2-Chloro-1,3-butadiene): Used in the production of neoprene rubber.
Uniqueness
4-(Ethoxymethyl)octa-1,3-diene is unique due to its specific ethoxymethyl group, which imparts distinct chemical properties and reactivity compared to other conjugated dienes. This uniqueness makes it valuable in specialized applications where specific reactivity and stability are required.
属性
CAS 编号 |
65912-90-5 |
|---|---|
分子式 |
C11H20O |
分子量 |
168.28 g/mol |
IUPAC 名称 |
4-(ethoxymethyl)octa-1,3-diene |
InChI |
InChI=1S/C11H20O/c1-4-7-9-11(8-5-2)10-12-6-3/h5,8H,2,4,6-7,9-10H2,1,3H3 |
InChI 键 |
YUUFEYOLIOTSPL-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=CC=C)COCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


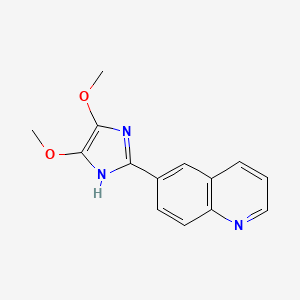
![1-Methyl-2-[(methylsulfanyl)methoxy]-3-[(methylsulfanyl)methyl]benzene](/img/structure/B14469623.png)
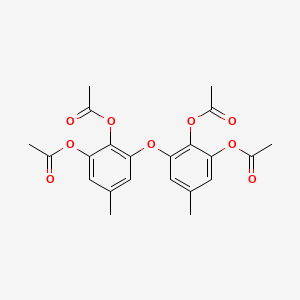
![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate](/img/structure/B14469630.png)
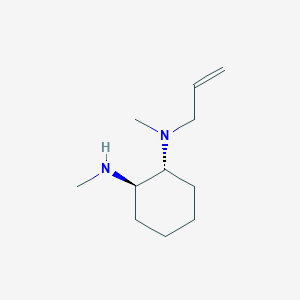
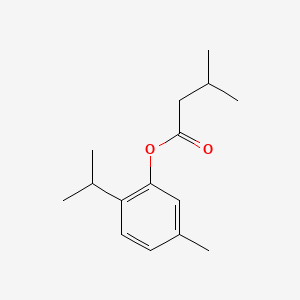
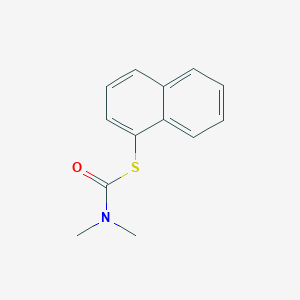
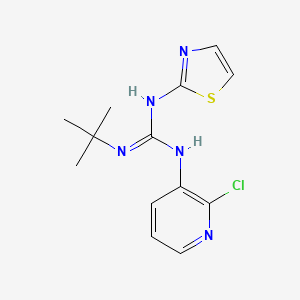
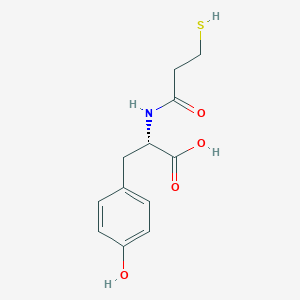
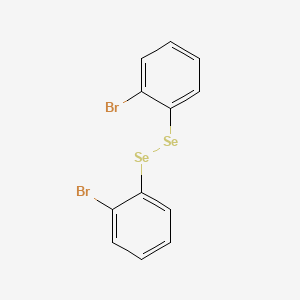
![6-Methyl-7-(trimethylsilyl)bicyclo[3.2.0]hept-6-en-2-one](/img/structure/B14469681.png)
![(5S)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14469688.png)
